N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
This compound is part of a series of synthesized heterocyclic compounds, characterized by various spectral studies, and explored for antibacterial and antifungal activities (Patel & Patel, 2015).
Antiproliferative Activity
It is related to compounds studied for their antiproliferative effects on endothelial and tumor cells, highlighting its potential application in cancer research (Ilić et al., 2011).
Reactions with Heteroarylhydrazines
Research on reactions of similar compounds with heteroarylhydrazines, contributing to the understanding of acylamino substituted fused triazoles and benzamides (Music & Verček, 2005).
Nonaqueous Capillary Electrophoresis
The compound's analogs have been studied in nonaqueous capillary electrophoretic separation, which is significant in analytical chemistry for quality control of related substances (Ye et al., 2012).
Cardiotonic Activities
Derivatives of this compound have been investigated for cardiotonic activities, suggesting potential applications in cardiovascular research (Wang et al., 2008).
Synthesis and Complex Formation
Study on the synthesis of similar compounds and their formation into complexes with metals like Pd(II) and Ni(II), relevant in material science and pharmacology (Adhami et al., 2012).
Synthesis of Novel Classes of Compounds
The chemical structure of this compound is part of the broader research into the synthesis of novel classes of compounds with potential pharmaceutical applications (Koza et al., 2013).
Anti-Inflammatory Activity
Related compounds have been synthesized and evaluated for anti-inflammatory activity, which is significant for the development of new medications (Lynch et al., 2006).
SAR of Hydroxamic Acid Inhibitors
Studies involving similar compounds in structure-activity relationships of hydroxamic acid inhibitors, highlighting its relevance in drug design and discovery (Lee et al., 2020).
Antimalarial and COVID-19 Drug Potential
Investigation of similar compounds for antimalarial activity and their potential use as COVID-19 drugs, showcasing its relevance in infectious disease research (Fahim & Ismael, 2021).
Supramolecular Gelators
Examination of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, which is important in the field of material sciences (Yadav & Ballabh, 2020).
Synthesis of Arylazothiazole Disperse Dyes
Synthesis of heterocyclic aryl monoazo organic compounds for dyeing polyester fabrics, suggesting applications in textile and materials engineering (Khalifa et al., 2015).
Synthesis of Heterocyclic Carboxamides
Exploration of heterocyclic carboxamides for potential antipsychotic applications, important in psychiatric medicine and pharmacology (Norman et al., 1996).
Synthesis of Pyridazines and Pyridazinones
Research on the synthesis of pyridazines and related compounds for potential therapeutic applications (Borzilleri et al., 2006).
Melanoma Cytotoxicity
Study on benzamide derivatives for their potential use in melanoma therapy, significant in cancer research (Wolf et al., 2004).
Synthesis of Heterocyclic Derivatives
Synthesis of novel heterocyclic derivatives incorporating thiazolo benzimidazole moiety, which could have pharmaceutical applications (Abdel‐Aziz et al., 2008).
Synthesis of Azole and Pyrimidine Derivatives
Research on the synthesis of azole, pyrimidine, and related derivatives, illustrating its potential in drug discovery and development (Farag et al., 2011).
Cardiac Electrophysiological Activity
Investigation of N-substituted benzamides for cardiac electrophysiological activity, relevant in cardiovascular pharmacology (Morgan et al., 1990).
Hydrolysis of Pyridazine Derivatives
Study on the hydrolysis of pyridazine derivatives, important in understanding chemical reactions and synthesis pathways (Kuraishi, 1960).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The mode of action can vary depending on the specific derivative and its structural features .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities . These include antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities . The specific effects can vary depending on the specific derivative and its structural features .
Properties
IUPAC Name |
N-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-11-9-26-17(18-11)20-14(23)10-25-15-8-7-13(21-22-15)19-16(24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSQXQPPQVBFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.